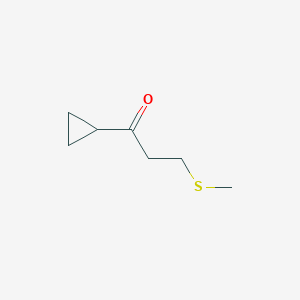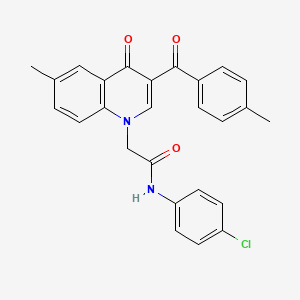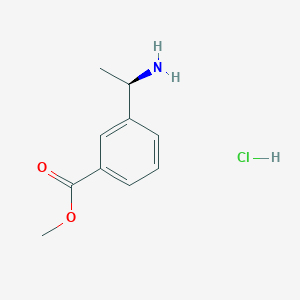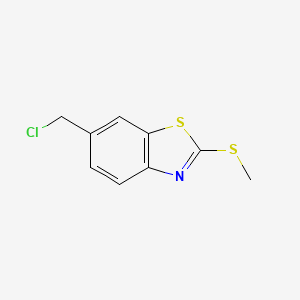
1-Cyclopropyl-3-methylsulfanylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-methylsulfanylpropan-1-one is a cyclic thioester derived from cyclopropyl ketone. It has a CAS Number of 1339096-16-0 and a molecular weight of 144.24 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not specifically mentioned for this compound .Wirkmechanismus
The exact mechanism of action of 1-Cyclopropyl-3-methylsulfanylpropan-1-one is not fully understood. However, it is believed to exert its pharmacological effects by binding to the 5-HT2A receptor and modulating its activity. This receptor is a G protein-coupled receptor that activates phospholipase C and triggers the release of intracellular calcium, leading to downstream signaling events.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been reported to induce head-twitch behavior, hyperactivity, and altered sensory perception. It has also been shown to enhance cognitive function and memory consolidation in rodents. In addition, this compound has been reported to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopropyl-3-methylsulfanylpropan-1-one has several advantages for lab experiments. It is a highly selective and potent tool compound that can be used to study the role of 5-HT2A receptors in various physiological and pathological conditions. It is also relatively stable and easy to synthesize in the laboratory.
However, there are also some limitations associated with the use of this compound in lab experiments. It has a relatively short half-life and can rapidly metabolize in vivo, making it difficult to accurately measure its pharmacokinetics. In addition, this compound has been reported to produce hallucinogenic effects in humans, which can be a safety concern for researchers.
Zukünftige Richtungen
Despite the limitations, 1-Cyclopropyl-3-methylsulfanylpropan-1-one has significant potential for future research. One possible direction is to investigate its therapeutic potential for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to explore its effects on other serotonin receptors and their downstream signaling pathways. Furthermore, the development of more stable and selective analogs of this compound could lead to the discovery of novel pharmacological agents with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and neuroscience research. Its high affinity and selectivity for the serotonin 5-HT2A receptor make it a valuable tool compound for studying the role of this receptor in various physiological and pathological conditions. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and therapeutic potential.
Synthesemethoden
The synthesis of 1-Cyclopropyl-3-methylsulfanylpropan-1-one is a multi-step process that involves the reaction of 3-methylthiophene with cyclopropylmagnesium bromide, followed by the oxidation of the resulting cyclopropylthiophene with potassium permanganate. The final step involves the reaction of cyclopropylthiophene-2-carboxylic acid with thionyl chloride to produce this compound. The purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-methylsulfanylpropan-1-one has been extensively studied for its potential applications in medicinal chemistry and neuroscience research. It has been reported to exhibit high affinity and selectivity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used as a tool compound to study the role of 5-HT2A receptors in various physiological and pathological conditions, such as schizophrenia, depression, and anxiety.
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-5-4-7(8)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMNMPKJRLUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339096-16-0 |
Source


|
| Record name | 1-cyclopropyl-3-(methylsulfanyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2793030.png)


![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)



![2-(4-Bromophenyl)-3-(p-tolylthio)imidazo[1,2-a]pyridine](/img/structure/B2793040.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2793042.png)

